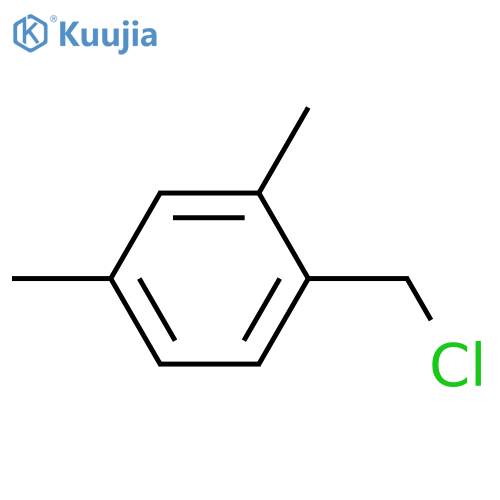

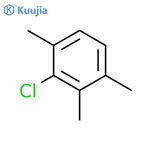

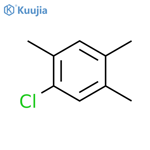

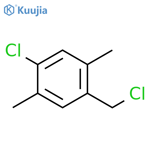

Chlorination and oxidation products formed from 1,2,4-trimethylbenzene in aqueous solution under the action of chlorine dioxide

,

Russian Journal of Applied Chemistry,

2007,

80(7),

1105-1110